N-[2-[[1-(2-chlorophenyl)piperidin-3-yl]carbamoylamino]ethyl]cyclopropanecarboxamide
Description
N-[2-[[1-(2-chlorophenyl)piperidin-3-yl]carbamoylamino]ethyl]cyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a 2-chlorophenyl group, a carbamoylamino linkage, and a cyclopropanecarboxamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Properties
IUPAC Name |
N-[2-[[1-(2-chlorophenyl)piperidin-3-yl]carbamoylamino]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2/c19-15-5-1-2-6-16(15)23-11-3-4-14(12-23)22-18(25)21-10-9-20-17(24)13-7-8-13/h1-2,5-6,13-14H,3-4,7-12H2,(H,20,24)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPADGKPHKBOTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2Cl)NC(=O)NCCNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[1-(2-chlorophenyl)piperidin-3-yl]carbamoylamino]ethyl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the 2-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2-chlorophenyl group using a halogenation reaction.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[1-(2-chlorophenyl)piperidin-3-yl]carbamoylamino]ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
N-[2-[[1-(2-chlorophenyl)piperidin-3-yl]carbamoylamino]ethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-[[1-(2-chlorophenyl)piperidin-3-yl]carbamoylamino]ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-[[1-(2-chlorophenyl)piperidin-3-yl]carbamoylamino]ethyl]cyclopropanecarboxamide: shares structural similarities with other piperidine derivatives and carbamoylamino compounds.
2-Chlorophenylpiperidine: A simpler analog lacking the carbamoylamino and cyclopropanecarboxamide groups.
Cyclopropanecarboxamide derivatives: Compounds with similar cyclopropane and carboxamide moieties but different substituents.
Uniqueness
- The unique combination of the piperidine ring, 2-chlorophenyl group, carbamoylamino linkage, and cyclopropanecarboxamide moiety distinguishes this compound from other compounds. This unique structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for research and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
